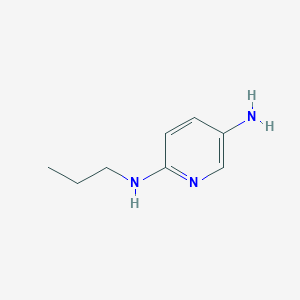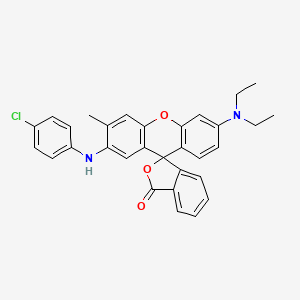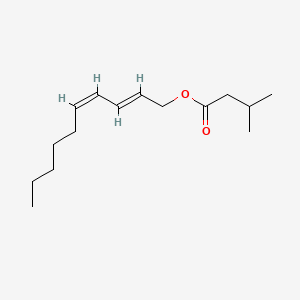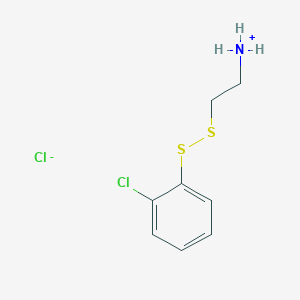
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride is an organic compound with the molecular formula C8H10ClNS2·HCl It is a derivative of ethylamine, where the ethylamine moiety is substituted with a chlorophenyl group and a dithio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((o-Chlorophenyl)dithio)ethylamine hydrochloride typically involves the reaction of o-chlorothiophenol with ethylene diamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and minimize impurities. The final product is typically purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithio group to thiol or sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent under controlled temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, usually in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((o-Chlorophenyl)dithio)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the dithio group plays a crucial role in its activity by forming disulfide bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorophenethylamine: A related compound with similar structural features but lacking the dithio group.
4-Chlorophenethylamine: Another similar compound with the chlorine atom in a different position on the phenyl ring.
2-(2-Naphthyl)ethylamine hydrochloride: A compound with a naphthyl group instead of a chlorophenyl group.
Uniqueness
2-((o-Chlorophenyl)dithio)ethylamine hydrochloride is unique due to the presence of both the chlorophenyl and dithio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Eigenschaften
CAS-Nummer |
5301-06-4 |
|---|---|
Molekularformel |
C8H11Cl2NS2 |
Molekulargewicht |
256.2 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)disulfanyl]ethylazanium;chloride |
InChI |
InChI=1S/C8H10ClNS2.ClH/c9-7-3-1-2-4-8(7)12-11-6-5-10;/h1-4H,5-6,10H2;1H |
InChI-Schlüssel |
WFMZASVQUWQPRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)SSCC[NH3+])Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


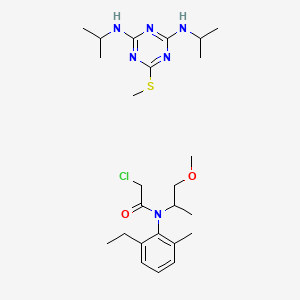
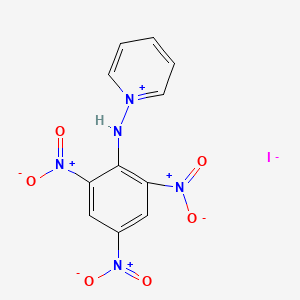
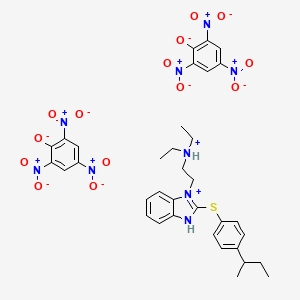
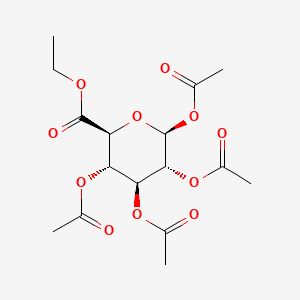
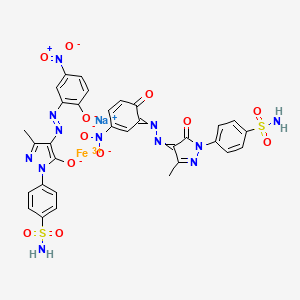
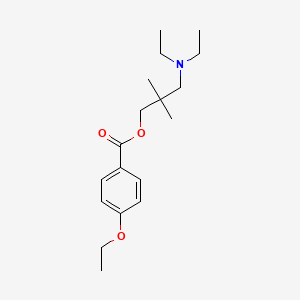
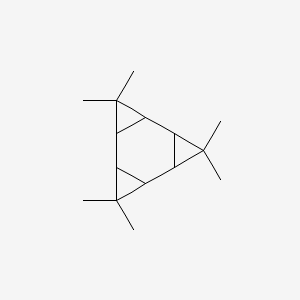
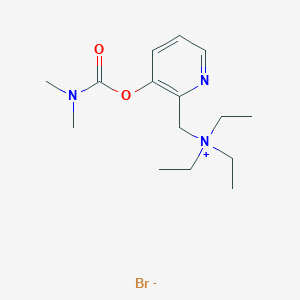
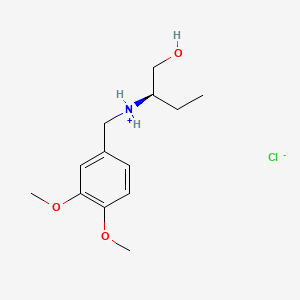
![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)

